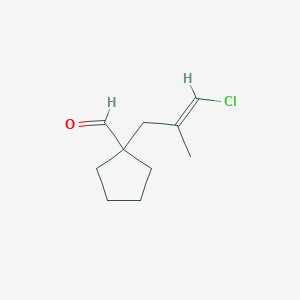

1-(3-Chloro-2-methylprop-2-en-1-yl)cyclopentane-1-carbaldehyde

CAS No.:

Cat. No.: VC20393654

Molecular Formula: C10H15ClO

Molecular Weight: 186.68 g/mol

* For research use only. Not for human or veterinary use.

Specification

| Molecular Formula | C10H15ClO |

|---|---|

| Molecular Weight | 186.68 g/mol |

| IUPAC Name | 1-[(E)-3-chloro-2-methylprop-2-enyl]cyclopentane-1-carbaldehyde |

| Standard InChI | InChI=1S/C10H15ClO/c1-9(7-11)6-10(8-12)4-2-3-5-10/h7-8H,2-6H2,1H3/b9-7+ |

| Standard InChI Key | YIRLQPWSGNKCPK-VQHVLOKHSA-N |

| Isomeric SMILES | C/C(=C\Cl)/CC1(CCCC1)C=O |

| Canonical SMILES | CC(=CCl)CC1(CCCC1)C=O |

Introduction

Chemical Identity and Structural Features

Molecular Architecture

The compound’s IUPAC name, 1-(3-Chloro-2-methylprop-2-en-1-yl)cyclopentane-1-carbaldehyde, reflects its bifunctional design:

-

A cyclopentane ring substituted at the 1-position with:

-

An aldehyde group (), which introduces electrophilic character.

-

A 3-chloro-2-methylprop-2-en-1-yl side chain, featuring a chloroalkene moiety with a methyl substituent.

-

The stereochemistry of the chloroalkene (E/Z configuration) and the cyclopentane ring’s conformation may influence its reactivity, though specific stereochemical data remain unreported in accessible sources .

Key Structural Data

| Property | Value | Source |

|---|---|---|

| Molecular Formula | ||

| Molecular Weight | 186.68 g/mol | |

| SMILES Notation | O=CC1(C/C(C)=C/Cl)CCCC1 | |

| CAS Registry Number | 1937357-63-5 |

Physicochemical Properties

While experimental data on melting/boiling points, solubility, and stability are unavailable in cited sources, inferences can be drawn from functional groups:

-

Aldehyde Group: Likely confers moderate polarity, enabling solubility in polar aprotic solvents (e.g., DMSO, acetone).

-

Chloroalkene: Enhances lipophilicity, potentially increasing membrane permeability in biological systems.

-

Cyclopentane Ring: Introduces steric bulk, which may slow reaction kinetics or direct regioselectivity in synthetic applications.

Synthetic Considerations

Reported Synthetic Routes

-

Aldehyde Introduction: Cyclopentanone could undergo nucleophilic addition with a Grignard reagent derived from 3-chloro-2-methylpropene, followed by oxidation to the aldehyde.

-

Chloroalkene Formation: A Heck coupling or dehydrohalogenation reaction might install the chlorinated alkene moiety.

Challenges include managing steric hindrance during cyclopentane functionalization and avoiding premature oxidation of the aldehyde group.

Industrial Production Status

As of April 2025, 1-(3-Chloro-2-methylprop-2-en-1-yl)cyclopentane-1-carbaldehyde is listed as discontinued by major suppliers . This discontinuation may reflect limited demand, synthesis difficulties, or regulatory concerns, though specific reasons are undisclosed.

Reactivity and Functional Group Interactions

Aldehyde Reactivity

The aldehyde group is expected to participate in characteristic reactions:

-

Nucleophilic Addition: Reactions with amines, alcohols, or organometallic reagents to form imines, acetals, or secondary alcohols, respectively.

-

Oxidation: Conversion to a carboxylic acid under strong oxidizing conditions (e.g., KMnO₄).

-

Condensation: Engagement in aldol or Cannizzaro reactions under basic conditions.

Chloroalkene Reactivity

The chloro-substituted alkene may undergo:

-

Electrophilic Addition: HCl or H₂O addition across the double bond, influenced by the methyl group’s steric effects.

-

Elimination: Potential dehydrohalogenation to form conjugated dienes, though this is less likely due to the allylic chlorine’s stability.

-

Cross-Coupling: Participation in Suzuki or Stille couplings if synthetic protocols stabilize the reactive intermediate.

Steric and Electronic Modulation

The cyclopentane ring’s rigidity and the chloroalkene’s electron-withdrawing nature create a unique electronic environment:

-

Steric Shielding: The methyl group on the alkene may hinder approach of bulky reagents to the aldehyde.

-

Conjugative Effects: The chloroalkene’s electron-withdrawing character could polarize the aldehyde, enhancing its electrophilicity.

While direct studies are absent in cited sources, structural analogs suggest possible:

-

Antimicrobial Effects: Chlorinated compounds often disrupt microbial membranes or enzyme function.

-

Enzyme Inhibition: The aldehyde’s electrophilicity may enable covalent modification of catalytic residues.

Challenges and Future Prospects

Synthesis Optimization

Future work should focus on:

-

Catalytic Methods: Developing asymmetric catalysis to access enantiomerically pure forms.

-

Flow Chemistry: Improving yield and safety through continuous processing.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume